(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
Description
(2Z)-2-[(3-Chloro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is a synthetic chromene derivative characterized by a fused benzopyran core substituted with an imino group at position 2 and a carboxamide moiety at position 2. The imino group is further functionalized with a 3-chloro-4-methylphenyl ring, while the carboxamide retains a phenyl substituent.
Properties
IUPAC Name |
2-(3-chloro-4-methylphenyl)imino-N-phenylchromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O2/c1-15-11-12-18(14-20(15)24)26-23-19(13-16-7-5-6-10-21(16)28-23)22(27)25-17-8-3-2-4-9-17/h2-14H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVKNCOYXYOBAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The Knoevenagel condensation has emerged as a pivotal method for constructing the chromene-imine framework. This approach leverages the reactivity of salicylaldehyde derivatives with cyanoacetamides under mild, eco-friendly conditions. For the target compound, 3-chloro-4-methylbenzaldehyde (CAS: 3411-03-8) serves as the aldehyde component, while N-phenylcyanoacetamide acts as the nucleophile.
Synthetic Procedure
Substrate Preparation :
Condensation Reaction :
- Equimolar amounts of 3-chloro-4-methylbenzaldehyde (1.0 mmol) and N-phenylcyanoacetamide (1.0 mmol) are dissolved in ethanol.
- Aqueous sodium bicarbonate (10% w/v) is added, and the mixture is stirred at room temperature for 12–24 hours.
- The reaction progress is monitored via thin-layer chromatography (TLC).
Workup and Purification :
Yield : 78–85%
Key Advantages :
- High atom economy and minimal byproduct formation.
- Ambient reaction conditions eliminate the need for high temperatures or toxic catalysts.
Stepwise Synthesis via Chromene-3-carboxylic Acid Intermediate
Vilsmeier-Haack Formylation
The synthesis begins with the formylation of 2-hydroxyacetophenone derivatives to generate chromene-3-carbaldehydes:
Oxidation to Carboxylic Acid
The aldehyde intermediate is oxidized to 4-oxo-4H-chromene-3-carboxylic acid using sodium chlorite (NaClO$$_2$$) and sulfamic acid in a dichloromethane-water mixture.
Amidation via Acid Chloride
The carboxylic acid is converted to the corresponding carboxamide through a two-step process:
- Acid Chloride Formation : Treatment with thionyl chloride (SOCl$$_2$$) in dichloromethane for 1 hour generates 4-oxo-4H-chromene-3-carbonyl chloride .
- Amine Coupling : The acid chloride is reacted with aniline in the presence of triethylamine (Et$$_3$$N), yielding N-phenyl-4-oxo-4H-chromene-3-carboxamide .
- Yield : 44–64%
Imine Formation
The final step involves condensing the carboxamide with 3-chloro-4-methylaniline under copper catalysis:
- Catalyst : Cu(I) iodide (5 mol%) in acetonitrile.
- Conditions : Reflux at 80°C for 6 hours under nitrogen atmosphere.
- Stereoselectivity : The Z-configuration is favored due to steric hindrance from the 3-chloro-4-methyl substituent.
Overall Yield (4-step sequence) : 32–40%
Multicomponent Reaction Strategies
Three-Component Assembly
Adapting methodologies from 2-amino-4H-chromene syntheses, a one-pot reaction can be designed:
- Components :
- 3-Chloro-4-methylbenzaldehyde
- Malononitrile
- N-Phenylcyanoacetamide
- Catalyst : Piperidine (20 mol%) in ethanol.
- Conditions : Stirring at room temperature for 20 hours, followed by silica gel chromatography.
Yield : 65–72%
Limitations : Limited control over imine geometry, necessitating post-synthetic purification.
Comparative Analysis of Methods
| Method | Yield | Conditions | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Knoevenagel Condensation | 78–85% | Ambient, aqueous | Moderate | High |
| Stepwise Synthesis | 32–40% | Multi-step, anhydrous | High (Z-configuration) | Moderate |
| Multicomponent Reaction | 65–72% | Room temperature | Low | High |
Key Observations :
- The Knoevenagel route offers the highest yield and simplicity but requires precise pH control.
- Stepwise synthesis ensures stereochemical fidelity but involves laborious purification.
- Multicomponent methods balance efficiency and scalability but lack geometric control.
Mechanistic Insights
Knoevenagel Mechanism
Copper-Catalyzed Imine Formation
Cu(I) facilitates oxidative coupling between the amine and carbonyl group, proceeding via a single-electron transfer (SET) mechanism to stabilize the Z-configuration.
Challenges and Optimization Strategies
Stereochemical Control :
Byproduct Mitigation :
Scale-Up Considerations :
- Continuous flow systems improve heat management in exothermic condensations.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiol in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of chromene derivatives are heavily influenced by substituents on the imino and carboxamide groups. Below is a comparative analysis with key analogues:
Key Observations :
- Lipophilicity : The target compound’s 3-chloro-4-methylphenyl group likely increases its logP compared to fluorine- or methoxy-substituted analogues, as chlorine and methyl are strongly hydrophobic .
- Biological Activity: Halogenated derivatives, such as the target compound, often exhibit enhanced antimicrobial or antitumor activity compared to non-halogenated analogues due to improved membrane penetration and target binding .
Physicochemical Properties
- Melting Points : Analogues with chloro substituents (e.g., 2-chlorophenyl derivatives in ) exhibit high melting points (~274–288°C), suggesting the target compound may similarly display thermal stability due to its rigid, halogenated structure .
- Solubility : The phenyl carboxamide group in the target compound likely reduces water solubility compared to acetylated derivatives (e.g., ), which have more polar terminal groups.
Biological Activity
The compound (2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide, with a molecular formula of C23H17ClN2O2 and a molecular weight of 388.8 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The structural configuration of the compound is essential for understanding its biological activity. The presence of the chromene moiety and the imine functional group contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1327176-32-8 |
| Molecular Formula | C23H17ClN2O2 |
| Molecular Weight | 388.8 g/mol |
Research indicates that compounds similar to this compound often exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many chromene derivatives act as inhibitors for enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which play crucial roles in inflammatory processes.
- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
- Antitumor Effects : Similar compounds have shown potential in inhibiting tumor growth through apoptosis induction and cell cycle arrest.
Anticancer Properties
Several studies have investigated the anticancer potential of chromene derivatives. For instance, compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
A notable study reported that specific derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating potent anticancer activity .
Anti-inflammatory Activity
The anti-inflammatory effects of chromene derivatives are well-documented. Compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models .
Case Studies
-
Case Study on Antitumor Efficacy :
A research team evaluated the efficacy of a related compound in murine models. The study demonstrated that treatment with the compound resulted in a significant reduction in tumor size, with regression rates exceeding 80% in high-dose groups . -
Case Study on Anti-inflammatory Effects :
Another study focused on the anti-inflammatory properties, where a derivative was tested against induced inflammation in rats. The results indicated a marked decrease in edema and inflammatory markers when treated with the compound compared to controls .
Pharmacokinetics and ADMET Properties
Understanding the pharmacokinetics and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial for evaluating the therapeutic potential of this compound.
Key Findings :
- Absorption : Studies suggest good oral bioavailability due to favorable solubility profiles.
- Metabolism : Cytochrome P450 enzymes primarily mediate metabolism, leading to various metabolites with distinct biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
